An In-depth Technical Guide to the Chemical Properties of Boc-NH-PEG22-C2-NH2
An In-depth Technical Guide to the Chemical Properties of Boc-NH-PEG22-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Boc-NH-PEG22-C2-NH2, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins.[2] The PEG linker in Boc-NH-PEG22-C2-NH2 plays a crucial role in bridging the two ligands of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and an E3 ubiquitin ligase.[3][4]
Core Chemical Properties
Boc-NH-PEG22-C2-NH2 is characterized by a tert-butyloxycarbonyl (Boc) protected amine on one terminus and a free primary amine on the other, separated by a 22-unit polyethylene glycol chain and a 2-carbon spacer. The Boc protecting group is stable under a variety of conditions but can be readily removed under mild acidic conditions to reveal the primary amine for subsequent conjugation.[5] The PEG chain imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting bioconjugate.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for Boc-NH-PEG22-C2-NH2 and a related, shorter-chain analogue for comparison.
| Property | Boc-NH-PEG22-C2-NH2 | Boc-NH-PEG2-C2-NH2 |
| Molecular Weight | 1129.37 g/mol [1] | 248.32 g/mol [2] |
| Molecular Formula | C₅₁H₁₀₄N₂O₂₄[1] | C₁₁H₂₄N₂O₄[2] |
| CAS Number | Not explicitly available | 153086-78-3[2] |
| Purity | Typically >95% (as per similar products) | ≥95%[6] |
| Property | General Value/Condition |
| Solubility | Soluble in water, aqueous buffers, chloroform, methylene (B1212753) chloride, DMF, and DMSO. Less soluble in alcohol and toluene. Insoluble in ether.[7] |
| Storage (Solid) | -20°C for long-term storage.[7] |
| Storage (In Solution) | -80°C for up to 6 months; -20°C for up to 1 month (stored under nitrogen).[2] |
Experimental Protocols
Detailed characterization is crucial to ensure the identity, purity, and stability of Boc-NH-PEG22-C2-NH2 prior to its use in synthesis. The following are detailed methodologies for key analytical experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of Boc-NH-PEG22-C2-NH2.
Methodology:
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Sample Preparation: Dissolve 5-10 mg of Boc-NH-PEG22-C2-NH2 in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
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¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
The spectral width should be set to capture all expected proton signals (e.g., 0-10 ppm).
-
-
Data Analysis:
-
The spectrum should exhibit a characteristic singlet for the nine protons of the tert-butyl group of the Boc moiety at approximately 1.4 ppm.[8]
-
A broad multiplet corresponding to the numerous ethylene (B1197577) glycol protons (-O-CH₂-CH₂-O-) is expected around 3.6 ppm.
-
Signals corresponding to the protons of the ethylenediamine (B42938) spacer will also be present.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the Boc-NH-PEG22-C2-NH2 sample.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for injection (e.g., 0.1 mg/mL).
-
HPLC System and Column:
-
Utilize a reverse-phase HPLC system.
-
A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
A typical gradient could be: 5-95% B over 20 minutes, hold at 95% B for 5 minutes, and then re-equilibrate at 5% B for 5 minutes.
-
-
Detection:
-
As PEG linkers lack a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.[] If coupled with a mass spectrometer, extracted ion chromatograms can be used for quantification.
-
-
Data Analysis:
-
The purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram.
-
Mass Spectrometry (MS) for Molecular Weight Verification
Objective: To confirm the molecular weight of Boc-NH-PEG22-C2-NH2.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol (B129727) or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.
-
Mass Spectrometer: An ESI time-of-flight (ESI-TOF) or Orbitrap mass spectrometer is suitable for this analysis.[10]
-
Data Acquisition:
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquire the spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 500-1500).
-
-
Data Analysis:
-
Look for the protonated molecular ion [M+H]⁺ at approximately m/z 1130.38 and potentially other adducts such as the sodium adduct [M+Na]⁺ at approximately m/z 1152.36.
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Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing a heterobifunctional linker like Boc-NH-PEG22-C2-NH2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. biochempeg.com [biochempeg.com]
- 6. biochempeg.com [biochempeg.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. benchchem.com [benchchem.com]
- 10. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
